(间甲苯磺酰基)甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glycine is the simplest and a major amino acid in humans. It is mainly generated in the liver and kidney and is used to produce collagen, creatine, glucose, and purine . It is also involved in immune function, anti-inflammatory processes, and anti-oxidation reactions .

Synthesis Analysis

Glycine can be generated from various sources such as choline, glycine oxalate, betaine (trimethylglycine), glucose (via serine), during the endogenous synthesis of L-carnitine and likely from threonine . Glycine can also be synthesized via the glycine cleavage system (GCS) for one-carbon (C1) metabolism .

Molecular Structure Analysis

In its crystalline states and in neutral aqueous solution, glycine exists in the zwitterionic form, NH3+–CH2–COO− . Molecular dynamics simulations of solid-state a-, b-, and g-glycine crystals have shown that new polymorphs sustain their structures within 125 ns after the electric field has been turned off .

Chemical Reactions Analysis

Glycine cleavage system (GCS) cleaves glycine into CO2 and NH3, yielding reducing power (NADH) and a one-carbon (C1) unit bound to tetrahydrofolate (THF) . There are also possible interstellar formations of glycine via two different paths; (1) in a two-step process via a dihydroxy carbene intermediate and (2) through a one-step concerted mechanism, starting from reactants like CH2NH, CO, CO2, H2O, and H2 .

Physical And Chemical Properties Analysis

Glycine is abundant in various proteins and enzymes. It is the smallest molecule among amino acids, which explains why glycine is an attractive object for investigation using experimental and computer simulation methods . The surface of a crystal may play an important role in its physical and chemical properties .

科学研究应用

合成和晶体结构

(间甲苯磺酰基)甘氨酸及其衍生物,如甲基对甲苯磺酰基甘氨酸(TsGlyHMe),已合成并被结构表征。龚秦华(2002 年)的研究证明了 TsGlyHMe 由对甲苯磺酰基甘氨酸与甲醇反应合成,由稀土离子促进。X 射线衍射分析揭示了该化合物的结晶性质,呈现三斜晶系和“V”形分子结构。这项工作还概述了合成甲苯磺酰氯和 N-对甲苯磺酰氨基酸的改进方法,突出了该化合物在化学合成和结构化学中的重要性 (龚秦华,2002)。

甘氨酸及其在各种生物和化学过程中的作用

虽然对 (间甲苯磺酰基)甘氨酸本身的直接研究有限,但了解其核心成分甘氨酸的作用,有助于深入了解氨基酸衍生物更广泛的科学应用。

甘氨酸在代谢和健康中的作用

甘氨酸在各种代谢途径中发挥着至关重要的作用。它是谷胱甘肽合成、单碳代谢所必需的,并且可以被认为是一种条件必需氨基酸。研究已将甘氨酸与肥胖、糖尿病和非酒精性脂肪肝病 (NAFLD) 相关的代谢紊乱联系起来。甘氨酸补充剂已显示出在管理这些病症方面具有潜在益处,这表明甘氨酸及其衍生物在营养和代谢研究中的重要性 (A. Alves 等人,2019)。

治疗和生物学应用

甘氨酸参与关键的生物学功能,例如蛋白质合成、伤口愈合和免疫增强。它的治疗应用延伸到治疗代谢紊乱、缺血再灌注损伤、癌症和各种炎症性疾病。这种广泛的应用表明甘氨酸及其衍生物,包括 (间甲苯磺酰基)甘氨酸,在医学和药物研究中的潜力 (王巍巍等人,2013)。

化学合成和修饰

在肽合成和修饰的背景下,像 (间甲苯磺酰基)甘氨酸这样的甘氨酸衍生物至关重要。例如,用氮杂甘氨酸取代甘氨酸会改变肽构象和稳定性。银催化的氮杂甘氨酸连接方法,允许组装氮杂肽和脂肽偶联物,展示了甘氨酸衍生物在合成生物活性化合物和探索化学生物学中的重要性 (N. Ollivier 等人,2009)。

属性

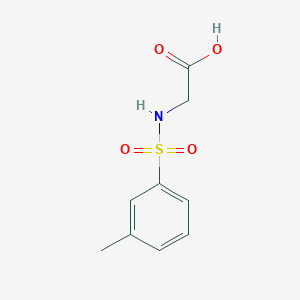

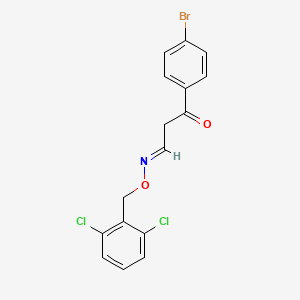

IUPAC Name |

2-[(3-methylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7-3-2-4-8(5-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWHUIBFHVGSNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(m-Tolylsulfonyl)glycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425339.png)

![Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2425341.png)

![2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2425343.png)

![methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate](/img/structure/B2425349.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2425357.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2425362.png)